NVP-CGM097 (stereoisomer)

MDM2 inhibition p53 reactivation cancer research

NVP-CGM097 (stereoisomer) is a clinical-stage MDM2 inhibitor (Ki=1.3 nM) that reactivates p53 in wild-type tumors. Its (R)-stereochemistry ensures high MDM2 binding affinity; the (S)-isomer is inactive. Species-selective profile requires human MDM2 context. Ideal for dissecting p53 pathways. Available in research quantities.

Molecular Formula C38H47ClN4O4
Molecular Weight 659.3 g/mol
Cat. No. B1149942
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNVP-CGM097 (stereoisomer)
Molecular FormulaC38H47ClN4O4
Molecular Weight659.3 g/mol
Structural Identifiers
InChIInChI=1S/C38H47ClN4O4/c1-25(2)47-35-22-33-28(20-34(35)46-5)21-36(44)43(38(33)27-8-10-29(39)11-9-27)32-16-14-30(15-17-32)41(4)23-26-6-12-31(13-7-26)42-19-18-40(3)37(45)24-42/h8-11,14-17,20,22,25-26,31,38H,6-7,12-13,18-19,21,23-24H2,1-5H3/t26?,31?,38-/m1/s1
InChIKeyCLRSLRWKONPSRQ-DUZTVQHZSA-N
Commercial & Availability
Standard Pack Sizes2 mg / 5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

NVP-CGM097 (1313363-54-0): Potent and Selective MDM2 Inhibitor for p53 Reactivation Research and Cancer Drug Development


(1R)-1-(4-chlorophenyl)-6-methoxy-2-[4-[methyl-[[4-(4-methyl-3-oxopiperazin-1-yl)cyclohexyl]methyl]amino]phenyl]-7-propan-2-yloxy-1,4-dihydroisoquinolin-3-one, commonly known as NVP-CGM097 (CAS 1313363-54-0), is a stereochemically defined, orally bioavailable small molecule that functions as a potent and selective inhibitor of the MDM2-p53 protein-protein interaction [1]. As a clinical-stage dihydroisoquinolinone derivative, NVP-CGM097 specifically binds to the p53-binding pocket of human MDM2, preventing the ubiquitination and subsequent proteasomal degradation of the tumor suppressor p53 . This mechanism restores p53 transcriptional activity, leading to cell cycle arrest and apoptosis in p53 wild-type tumors. The compound has advanced through Phase I clinical trials in patients with advanced solid tumors harboring wild-type p53, establishing it as a critical tool compound for investigating p53 pathway biology and a validated lead for targeted oncology therapeutic development [2].

Why NVP-CGM097 Cannot Be Readily Substituted by Other MDM2 Inhibitors or Structurally Similar Analogs


Direct substitution of NVP-CGM097 with other MDM2 inhibitors or in-class analogs is scientifically unsound due to its unique stereochemical configuration and species-specific binding profile. The compound's (R)-configuration at the C1 position of the dihydroisoquinolinone core is essential for its high-affinity interaction with the MDM2 p53-binding pocket; the corresponding (S)-stereoisomer exhibits substantially reduced binding affinity and is biologically inactive, often serving only as a negative control . Furthermore, NVP-CGM097 demonstrates pronounced species specificity in its MDM2 binding affinity, with markedly different Ki values for human, dog, mouse, and rat orthologs . This species-dependent potency directly impacts the translatability of in vivo efficacy data from rodent models to human applications. Therefore, for experiments requiring robust p53 reactivation in human cellular contexts or for preclinical studies where human MDM2 is the intended target, the use of NVP-CGM097 is essential; generic substitution with an alternative MDM2 inhibitor or a stereoisomer lacking this precise stereochemical and species-selectivity profile will not yield comparable or reproducible results.

Quantitative Differentiation of NVP-CGM097 from Key MDM2 Inhibitor Comparators: A Comparative Evidence Analysis


NVP-CGM097 Exhibits Superior Biochemical Potency Against Human MDM2 Compared to Nutlin-3a

NVP-CGM097 demonstrates significantly greater inhibitory potency against the human MDM2-p53 interaction than the first-generation MDM2 inhibitor Nutlin-3a. In a direct comparison using a TR-FRET biochemical assay, NVP-CGM097 inhibited the interaction with an IC50 of 1.7 nM, representing an approximately 4.7-fold improvement in potency over Nutlin-3a (IC50 = 8 nM) [1]. This enhanced potency is critical for achieving robust p53 reactivation at lower, potentially better-tolerated concentrations.

MDM2 inhibition p53 reactivation cancer research

NVP-CGM097 Demonstrates Exceptional Selectivity for MDM2 Over the Homologous MDM4 Protein

A key differentiator for NVP-CGM097 is its high degree of selectivity for MDM2 over the structurally related MDM4 (also known as MDMX) protein. In comparative binding assays, NVP-CGM097 binds to human MDM2 with an IC50 of 1.7 nM, while its affinity for MDM4 is substantially lower, with an IC50 of 2000 nM [1]. This represents an approximate 1176-fold selectivity window for the primary target. This selectivity profile is a critical feature that distinguishes NVP-CGM097 from other MDM2 inhibitors that may exhibit significant MDM4 cross-reactivity.

selectivity profiling target validation MDM4

NVP-CGM097 Exhibits Pronounced Species-Specific Binding to Human MDM2

NVP-CGM097 displays a unique species-dependent binding profile that is crucial for interpreting in vivo pharmacology. The compound binds to human MDM2 with high affinity (Ki = 1.3 nM), but its potency is significantly reduced for MDM2 from other species, including dog (Ki = 20.5 nM), mouse (Ki = 65.9 nM), and rat (Ki = 47.4 nM) . This species specificity must be considered when designing and interpreting efficacy studies in rodent models, as higher doses are required to achieve equivalent target engagement compared to human systems.

species specificity translational research in vivo modeling

NVP-CGM097 Induces Potent p53-Dependent Antiproliferative Effects with a Wide Therapeutic Window

The functional consequence of NVP-CGM097's MDM2 inhibition is a robust, p53-dependent antiproliferative effect. In a comparative cell viability assay using isogenic HCT116 cell lines, NVP-CGM097 selectively inhibited the proliferation of cells expressing wild-type p53 (IC50 = 454 nM) while having a markedly reduced effect on p53-null cells [1]. This results in a 35-58-fold selectivity window, confirming that the compound's activity is specifically mediated through the p53 pathway . This on-target effect is a hallmark of a well-validated MDM2 inhibitor.

cellular pharmacology p53 dependency therapeutic index

NVP-CGM097 Demonstrates In Vivo Target Engagement and Dose-Dependent Tumor Growth Inhibition

NVP-CGM097 has been validated in vivo for its ability to engage the MDM2-p53 pathway and inhibit tumor growth. In a pharmacodynamic study using an MDM2-amplified SJSA-1 human tumor xenograft model in rats, a single oral dose of 30 mg/kg led to a sustained increase in p21 mRNA levels, a direct transcriptional target of p53, with the response persisting for up to 24 hours [1]. In a separate efficacy study, daily oral administration of NVP-CGM097 to rats bearing established SJSA-1 xenografts resulted in dose-dependent tumor growth inhibition, with a dose of 20 mg/kg promoting stable disease .

in vivo pharmacology pharmacodynamics tumor xenograft

Recommended Research and Preclinical Development Applications for NVP-CGM097 Based on Validated Evidence


Validating p53-Dependent Mechanisms in Cancer Cell Lines with Isogenic Controls

Researchers seeking to establish whether a phenotypic response is p53-dependent should utilize NVP-CGM097 in conjunction with isogenic cell line pairs (e.g., HCT116 p53+/+ vs. p53-/-). The compound's 35-58-fold selectivity window between wild-type and null p53 cells provides a clean, on-target pharmacological tool for dissecting p53-specific signaling pathways, apoptosis, and cell cycle control [1]. This application is directly supported by the quantitative cellular selectivity data established in Section 3.

Preclinical In Vivo Efficacy Studies in Human Tumor Xenograft Models

NVP-CGM097 is well-suited for evaluating the therapeutic potential of p53 reactivation in vivo. Based on established pharmacodynamic data from the SJSA-1 xenograft model, a dosing regimen of 20-30 mg/kg oral administration daily or three times weekly can be employed to assess tumor growth inhibition and biomarker modulation (e.g., p21, MDM2 mRNA) . The species-specific binding data (Section 3) should guide the selection of appropriate models and the interpretation of results, as rodent MDM2 is less sensitive to the compound than its human counterpart.

Biochemical and Biophysical Studies of MDM2-p53 Protein-Protein Interactions

Owing to its high potency (Ki=1.3 nM) and exceptional selectivity for MDM2 over MDM4 (>1000-fold), NVP-CGM097 is an ideal reference inhibitor for structural biology and biophysical studies . It can be used as a high-affinity probe in surface plasmon resonance (SPR), isothermal titration calorimetry (ITC), or fluorescence polarization assays to characterize MDM2 binding and to benchmark the activity of novel MDM2-targeting compounds. The high selectivity ensures that observed binding signals are minimally confounded by interactions with homologous proteins.

Investigating Synergistic or Additive Drug Combinations in p53 Wild-Type Cancers

NVP-CGM097 serves as a foundational tool for exploring combination therapies that leverage p53 reactivation. As demonstrated in a study with 5-fluorouracil in GOT1 neuroendocrine tumor cells, NVP-CGM097 exhibits additive antiproliferative effects when combined with chemotherapeutic agents [2]. Researchers can use NVP-CGM097 to screen for synergistic partners in p53 wild-type cancer models, potentially identifying novel combination regimens for subsequent in vivo validation.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for NVP-CGM097 (stereoisomer)

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.